molecular formula C11H15NOS B12655006 Carbamothioic acid, butyl-, S-phenyl ester CAS No. 4910-31-0

Carbamothioic acid, butyl-, S-phenyl ester

Cat. No.: B12655006
CAS No.: 4910-31-0
M. Wt: 209.31 g/mol
InChI Key: VOUSWJDTEFMENQ-UHFFFAOYSA-N
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Description

Carbamothioic acid, butyl-, S-phenyl ester is an organic compound with the molecular formula C11H15NOS. It is also known by other names such as S-butyl N-phenylcarbamothioate and phenyl-thiocarbamic acid S-butyl ester . This compound is part of the thiocarbamate family, which is characterized by the presence of a thiocarbonyl group (C=S) attached to an amine and an ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamothioic acid, butyl-, S-phenyl ester can be synthesized through various methods. One common synthetic route involves the reaction of butanethiol with phenyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, butyl-, S-phenyl ester undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiocarbamates.

Scientific Research Applications

Carbamothioic acid, butyl-, S-phenyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of carbamothioic acid, butyl-, S-phenyl ester involves its interaction with molecular targets such as enzymes and proteins. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Carbamothioic acid, methyl-, S-phenyl ester
  • Carbamothioic acid, ethyl-, S-phenyl ester
  • Carbamothioic acid, propyl-, S-phenyl ester

Uniqueness

Carbamothioic acid, butyl-, S-phenyl ester is unique due to its specific alkyl chain length (butyl group), which can influence its reactivity, solubility, and interaction with biological targets. Compared to its methyl, ethyl, and propyl counterparts, the butyl ester may exhibit different pharmacokinetic and pharmacodynamic properties .

Properties

CAS No.

4910-31-0

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

S-phenyl N-butylcarbamothioate

InChI

InChI=1S/C11H15NOS/c1-2-3-9-12-11(13)14-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13)

InChI Key

VOUSWJDTEFMENQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)SC1=CC=CC=C1

Origin of Product

United States

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